Pentadecan-8-ol Pentadecan-8-ol Pentadecan-8-ol is a natural product found in Leptogenys diminuta with data available.
Brand Name: Vulcanchem
CAS No.: 1653-35-6
VCID: VC21213478
InChI: InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
SMILES: CCCCCCCC(CCCCCCC)O
Molecular Formula: C15H32O
Molecular Weight: 228.41 g/mol

Pentadecan-8-ol

CAS No.: 1653-35-6

Cat. No.: VC21213478

Molecular Formula: C15H32O

Molecular Weight: 228.41 g/mol

* For research use only. Not for human or veterinary use.

Pentadecan-8-ol - 1653-35-6

Specification

CAS No. 1653-35-6
Molecular Formula C15H32O
Molecular Weight 228.41 g/mol
IUPAC Name pentadecan-8-ol
Standard InChI InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Standard InChI Key AXCJQGZCVXCVAG-UHFFFAOYSA-N
SMILES CCCCCCCC(CCCCCCC)O
Canonical SMILES CCCCCCCC(CCCCCCC)O

Introduction

Chemical Structure and Properties

Pentadecan-8-ol (CAS: 1653-35-6) is a secondary fatty alcohol with the molecular formula C15H32O and a molecular weight of 228.41 g/mol . The compound features a linear 15-carbon chain with a hydroxyl group attached at the 8-position, creating a secondary alcohol configuration. This positioning gives the molecule specific chemical properties that distinguish it from its isomers and other related alcohols.

Physical and Chemical Characteristics

The compound exists as a long-chain alcohol with moderate polarity due to its hydroxyl group. It belongs to both the pentadecanol and secondary fatty alcohol chemical classes . Its structure can be represented by several notations, including:

PropertyValue
IUPAC NamePentadecan-8-ol
Molecular FormulaC15H32O
Molecular Weight228.41 g/mol
SMILESCCCCCCCC(O)CCCCCCC
InChIInChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
InChIKeyAXCJQGZCVXCVAG-UHFFFAOYSA-N

The compound features a chiral center at carbon 8, though most naturally occurring and commercially available forms are typically racemic mixtures unless specifically synthesized as single enantiomers .

Spectroscopic Properties

The identification and characterization of pentadecan-8-ol in research settings frequently involves spectroscopic techniques. Its mass spectral fragmentation pattern shows characteristic peaks that help distinguish it from other isomeric alcohols. The hydroxyl group creates distinctive infrared absorption patterns, typically showing a strong, broad O-H stretching band around 3300-3400 cm-1, with additional absorbances corresponding to the aliphatic hydrocarbon chain .

Natural Occurrence and Biosynthesis

Pentadecan-8-ol has been identified as a natural component in various plant species and is classified as a plant metabolite . Its presence contributes to the complex phytochemical profiles of several botanical sources.

Plant Sources

The compound has been detected in various plant extracts, including medicinal plants. A notable example is its presence in Adiantum capillus-veneris L. (ACVL), commonly known as maidenhair fern, where it constitutes approximately 1.89% of the total extract composition . This finding was established through gas chromatography-mass spectrometry (GC-MS) analysis of the plant's ethanolic extract.

Analytical Methods and Detection

The identification and quantification of pentadecan-8-ol in complex mixtures require sophisticated analytical approaches due to its structural similarity to other fatty alcohols.

Chromatographic Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) represents the predominant analytical method for detecting pentadecan-8-ol in natural extracts and synthetic preparations. This technique allows for separation of complex mixtures and identification based on retention times and mass spectral fragmentation patterns .

The compound can be detected in plant extracts and biological samples using appropriate extraction methods followed by GC-MS analysis. Typical extraction procedures involve organic solvents such as ethanol, methanol, or hexane, often followed by derivatization to improve chromatographic properties .

Sample Preparation Protocols

For research applications, stock solutions of pentadecan-8-ol can be prepared in various concentrations. The following table provides guidance for preparing solutions at different concentrations:

Desired ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM4.378 mL21.8901 mL43.7802 mL
5 mM0.8756 mL4.378 mL8.756 mL
10 mM0.4378 mL2.189 mL4.378 mL

These solutions require appropriate storage conditions to maintain stability. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month . To enhance solubility during preparation, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial .

Biological Activity and Pharmacological Properties

Research into the biological activities of pentadecan-8-ol remains limited but suggests potential significance in several areas of biomedical interest.

Antioxidant and Anti-inflammatory Properties

Pentadecan-8-ol has been identified as a component in plant extracts demonstrating significant antioxidant and anti-inflammatory activities. In the ethanolic extract of Adiantum capillus-veneris L., which contains pentadecan-8-ol, researchers observed hepatoprotective effects in carbendazim-treated rats . The extract effectively mitigated oxidative stress by upregulating antioxidant enzymes and reducing inflammatory markers, although the specific contribution of pentadecan-8-ol to these effects remains to be elucidated .

Chemical Synthesis and Derivatives

Understanding the synthetic pathways and potential derivatives of pentadecan-8-ol provides insights into its applications in organic chemistry and potential modification for enhanced biological activities.

Synthetic Routes

The synthesis of pentadecan-8-ol can be achieved through several approaches in organic chemistry:

  • Reduction of 8-pentadecanone using appropriate reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Grignard reaction between appropriate aldehydes and alkyl magnesium halides, followed by hydrolysis to yield the secondary alcohol.

  • Hydrogenation of unsaturated precursors containing the hydroxyl group at the desired position.

Notable Derivatives

Pentadecan-8-yl acrylate represents a significant derivative formed through the esterification of acrylic acid with pentadecan-8-ol. This compound has applications in polymer chemistry and materials science, particularly in the development of specialized coatings and adhesives. The acrylate derivative can undergo polymerization to form materials with customized properties for specific industrial applications.

Research Applications

Pentadecan-8-ol has been employed in various research contexts, highlighting its versatility and potential significance in scientific investigations.

Metabolomic Studies

The compound serves as a marker in plant metabolomic studies, where its presence and concentration can provide insights into plant biochemistry and responses to environmental factors . In the analysis of Adiantum capillus-veneris L., pentadecan-8-ol was identified as one of many bioactive components potentially contributing to the plant's medicinal properties .

Chemical Ecology

Secondary fatty alcohols like pentadecan-8-ol may play roles in plant chemical ecology, potentially functioning as signaling molecules or defensive compounds against herbivores and pathogens. While specific ecological functions of pentadecan-8-ol remain to be fully characterized, its presence in plant tissues suggests potential significance in plant-environment interactions .

Comparative Studies with Related Compounds

Research comparing pentadecan-8-ol with other secondary alcohols and related compounds provides valuable structure-activity relationship data. For instance, studies on various fatty alcohols and their derivatives help elucidate how chain length, hydroxyl position, and other structural features influence biological activities and chemical behaviors .

Future Research Directions

The current knowledge base regarding pentadecan-8-ol points to several promising avenues for future investigation.

Exploring Biological Activities

Further research into the potential antimicrobial, antioxidant, and anti-inflammatory properties of pentadecan-8-ol would be valuable, particularly given the promising results observed with related compounds. Targeted studies isolating the compound and testing its specific biological activities would help clarify its potential therapeutic applications .

Chemical Modifications for Enhanced Properties

Exploring chemical modifications of pentadecan-8-ol could yield derivatives with enhanced biological activities or improved physicochemical properties for specific applications. The potential for esterification, etherification, or other functional group transformations presents opportunities for developing novel compounds with tailored characteristics.

Analytical Method Development

Refinement of analytical methods for detecting and quantifying pentadecan-8-ol in complex biological matrices would facilitate more detailed studies of its distribution in natural sources and its metabolic fate in biological systems .

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